

GAT-100 dosage and administration guidelines

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Compound of Interest

Compound Name: GAT-100

Cat. No.: B607604

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Information on GAT-100 is Currently Limited

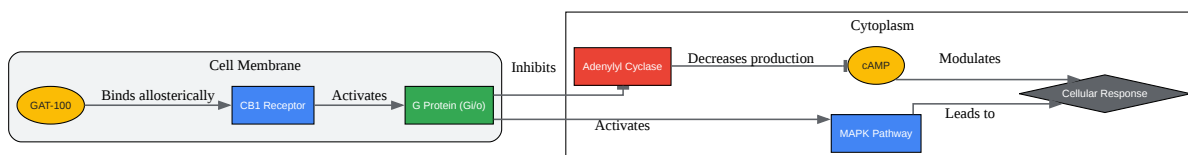
Comprehensive dosage and administration guidelines for **GAT-100** are not available in the public domain at this time. **GAT-100** is identified as a negative allosteric modulator of the cannabinoid CB1 receptor, a molecule that binds to a site on the receptor different from the primary (orthosteric) binding site to modulate the receptor's activity.[1] This compound has been noted as a potent, irreversibly binding probe for the CB1 receptor.[2]

Despite its identification and initial characterization, detailed preclinical and clinical data, which are essential for establishing dosage, administration protocols, and understanding the full signaling cascade, are not publicly accessible. Searches for this information have not yielded specific studies that would provide the necessary quantitative data for the creation of detailed application notes or experimental protocols as requested.

Signaling Pathways

While **GAT-100** is known to act on the CB1 receptor, a detailed and specific signaling pathway exclusively for **GAT-100** has not been elucidated in the available literature. The general signaling pathway for the CB1 receptor, a G-protein coupled receptor, typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. However, the precise downstream effects of a negative allosteric modulator like **GAT-100** would require specific experimental investigation.

To illustrate the general concept of a signaling pathway involving a G-protein coupled receptor like the CB1 receptor, a hypothetical diagram is provided below.



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References

- 1. GAT100 - Wikipedia [en.wikipedia.org]
- 2. GAT100 | TargetMol [targetmol.com]
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